苄基 3-氨基苄基氨基甲酸酯

描述

Benzyl 3-aminobenzylcarbamate is a compound that can be associated with the field of organic synthesis and chemical modification of molecules, particularly those that are relevant to the development of pharmaceuticals and bioactive compounds. While the provided abstracts do not directly mention Benzyl 3-aminobenzylcarbamate, they do provide insights into related chemical synthesis and properties that can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with a focus on achieving high diastereoselectivity and enantioselectivity. For instance, the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid was achieved through diastereoselective conjugate addition, yielding high diastereomeric and enantiomeric excesses . Similarly, the synthesis of 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile involved a strategic substitution of a precursor with a prosthetic group, indicating the importance of careful precursor selection and modification in synthesis .

Molecular Structure Analysis

The molecular structure of compounds is typically confirmed using various analytical techniques such as IR, NMR, and X-ray analysis. For example, the structure of 3-amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles was identified and confirmed by these methods . These techniques are crucial for verifying the successful synthesis of the desired compounds and for ensuring the correct molecular conformation.

Chemical Reactions Analysis

Chemical reactions involving benzyl groups often include nucleophilic substitutions, as seen in the synthesis of new unnatural N(α)-Fmoc pyrimidin-4-one amino acids, where the p-benzyloxybenzyloxy group served as a protective group for the oxo function . The ability to selectively protect and deprotect functional groups is essential in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl derivatives can be influenced by their functional groups. For instance, the development of a colorimetric hydrophobic benzyl alcohol tag demonstrated the compound's solubility in less polar solvents and its ability to precipitate in polar solvents, as well as its color change under acidic conditions . These properties are important for applications in tag-assisted liquid-phase synthesis and can provide insights into the behavior of Benzyl 3-aminobenzylcarbamate under different conditions.

科学研究应用

比色标记辅助液相合成

苄基 3-氨基苄基氨基甲酸酯衍生物已被用于开发新型比色疏水性苄醇 (HBA) 标记。这些标记在不太极性的溶剂中显示出高溶解度,在极性溶剂中具有优异的沉淀性能,有助于有效合成肽 (Okada 等人,2015)。

胆碱酯酶酶抑制剂

苄基 3-氨基苄基氨基甲酸酯的衍生物已被合成,作为乙酰胆碱酯酶和丁酰胆碱酯酶 (AChE/BChE) 的潜在抑制剂。这些化合物已针对其抑制浓度和选择性指数进行了测试,证明了作为胆碱酯酶抑制剂的潜力 (Kos 等人,2021)。

抗菌剂

苄基 3-氨基苄基氨基甲酸酯的衍生物,如二苯甲酰二硫代氨基甲酸酯及其配位化合物,已对其抗菌活性进行了研究。这些化合物对铜绿假单胞菌和金黄色葡萄球菌等细菌表现出显着的活性,表明它们作为抗菌剂的潜力 (Pastrana-Dávila 等人,2021)。

化学酶促动力学拆分

在有机化学领域,苄基 3-氨基苄基氨基甲酸酯衍生物已用于化学酶促动力学拆分过程中。该应用涉及使用碳酸二苄酯作为酰基供体,生成苄基氨基甲酸酯,该氨基甲酸酯可以在温和条件下脱保护以生成游离胺 (Hoben 等人,2008)。

抗结核剂

苄基 3-氨基苄基氨基甲酸酯的某些衍生物,特别是 (3-苄基-5-羟苯基)氨基甲酸酯,已被发现对结核分枝杆菌菌株具有良好的抑制活性。这些化合物已显示出作为具有体外和体内功效的新型抗结核剂的潜力 (Cheng 等人,2019)。

安全和危害

属性

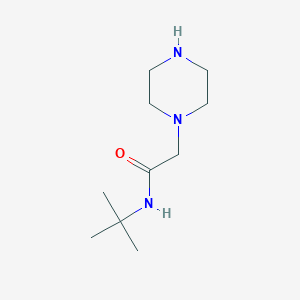

IUPAC Name |

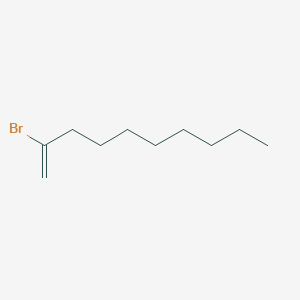

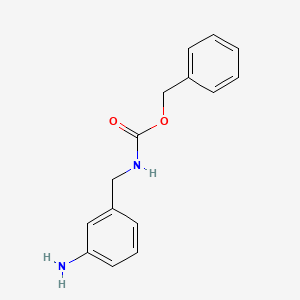

benzyl N-[(3-aminophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c16-14-8-4-7-13(9-14)10-17-15(18)19-11-12-5-2-1-3-6-12/h1-9H,10-11,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFMBKSFAAEDJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373867 | |

| Record name | 3-N-Cbz-Aminomethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-aminobenzylcarbamate | |

CAS RN |

374554-26-4 | |

| Record name | 3-N-Cbz-Aminomethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 374554-26-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)